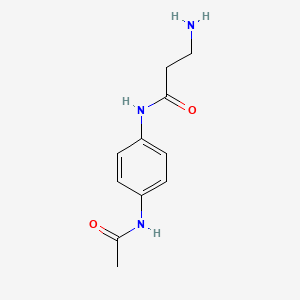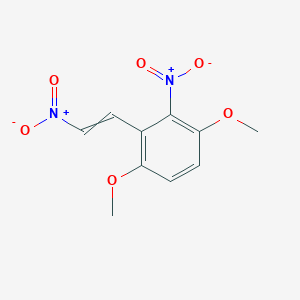
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide is a chemical compound with a complex structure that includes a cyano group, a pyrimidine ring, and a hydroxybutenamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with a suitable cyanoacetylene derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)propionamide
Uniqueness
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide is unique due to the presence of the hydroxybutenamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyano group, pyrimidine ring, and hydroxybutenamide moiety makes it a versatile compound for various applications.
特性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC名 |
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C11H12N4O2/c1-6-4-7(2)14-11(13-6)15-10(17)9(5-12)8(3)16/h4,16H,1-3H3,(H,13,14,15,17) |
InChIキー |
NYYDGBDGCSARCV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)C(=C(C)O)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)
![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)

![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)

![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)



![4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline](/img/structure/B11726366.png)
![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)
